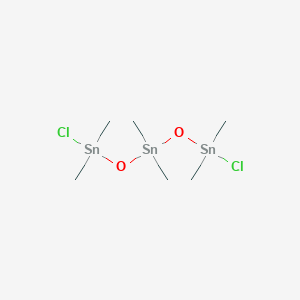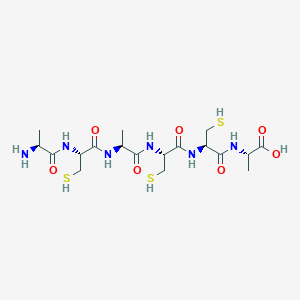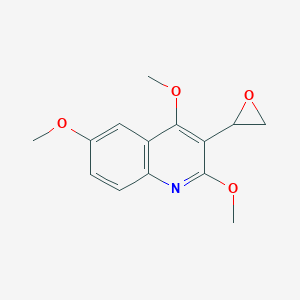
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-: is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of pharmacological activities. The compound features three methoxy groups at positions 2, 4, and 6, and an oxiranyl group at position 3, making it a unique and versatile molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Oxiranyl Group Addition: The oxiranyl group can be introduced through epoxidation reactions. This can be achieved by treating the corresponding alkene with peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkyl halides, amines, thiols
Major Products:
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Chemistry: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the study of cell signaling pathways and molecular mechanisms of diseases.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antiviral, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on the cell surface, influencing cell signaling pathways and cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting cell signaling and communication.
Pathways: Influence on pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its broad range of pharmacological activities.
2,4,6-Trimethoxyquinoline: Lacks the oxiranyl group but shares the methoxy substitutions.
3-Oxiranylquinoline: Lacks the methoxy groups but contains the oxiranyl group.
Uniqueness: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is unique due to the presence of both methoxy and oxiranyl groups. This combination enhances its reactivity and potential for diverse chemical transformations. The compound’s unique structure also contributes to its distinct pharmacological properties, making it a valuable molecule in scientific research and industrial applications.
Propiedades
Número CAS |
827303-68-4 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
2,4,6-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-8-4-5-10-9(6-8)13(17-2)12(11-7-19-11)14(15-10)18-3/h4-6,11H,7H2,1-3H3 |
Clave InChI |
LRNNRINKGWDJND-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C(=C2OC)C3CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
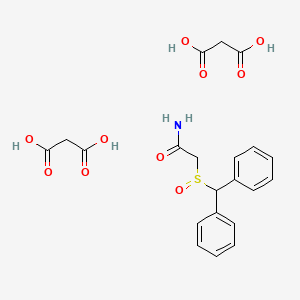
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)
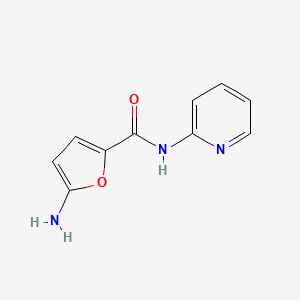

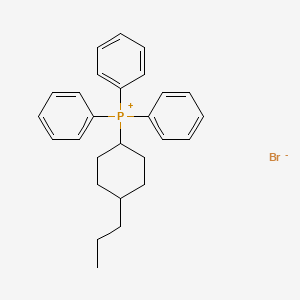
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
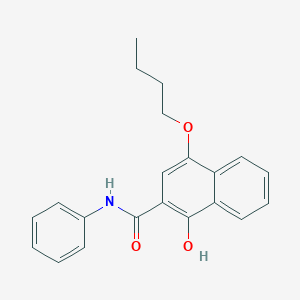
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
